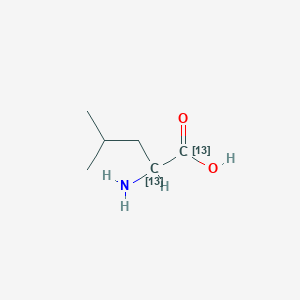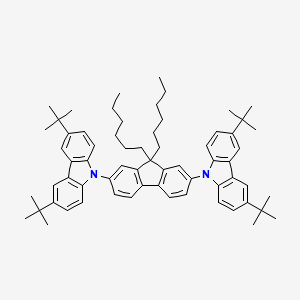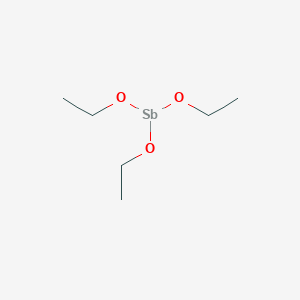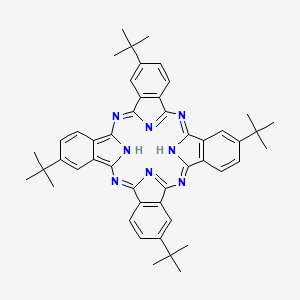
N-acetyl-L-((13)C4)aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is a labeled compound used in various scientific research applications. It is a derivative of N-Acetyl-L-aspartic acid, where the carbon atoms at positions 1, 2, 3, and 4 are replaced with the isotope carbon-13. This isotopic labeling makes it particularly useful in studies involving metabolic pathways and molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-aspartic acid-1,2,3,4-13C4 typically involves the acetylation of L-aspartic acid with acetic anhydride in the presence of a catalyst. The isotopic labeling is achieved by using carbon-13 labeled reagents. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of N-Acetyl-L-aspartic acid-1,2,3,4-13C4 follows similar synthetic routes but on a larger scale. The process involves using high-purity carbon-13 labeled reagents and advanced purification techniques to achieve the required isotopic purity and chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-acids.
Reduction: Selective reduction can lead to the formation of protected homoserine γ-lactones.
Substitution: It can participate in substitution reactions to form derivatives like racemic amino substituted succinimide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-L-aspartic acid, such as protected homoserine γ-lactones and racemic amino substituted succinimide .
Applications De Recherche Scientifique
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies involving metabolic pathways and molecular interactions.
Biology: Helps in understanding the metabolic processes in organisms.
Medicine: Used in research related to neurological disorders and brain metabolism.
Industry: Employed in the synthesis of peptides and other complex molecules
Mécanisme D'action
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 exerts its effects by participating in metabolic pathways. It is synthesized in the mitochondria from aspartic acid and acetyl-coenzyme A. It may function as a neurotransmitter in the brain by acting on metabotropic glutamate receptors . The molecular targets and pathways involved include the central nervous system, where it plays a role in neuronal health and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-aspartic acid: The non-labeled version of the compound.
N-Acetyl-1-13C-L-aspartic acid: Labeled at a single carbon position.
N-Acetyl-S-aspartic acid: Another derivative with slight structural differences
Uniqueness
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is unique due to its multiple carbon-13 labels, making it highly valuable for detailed metabolic studies. Its isotopic labeling allows for precise tracking and analysis in various research applications, providing insights that non-labeled or single-labeled compounds cannot offer .
Propriétés
Formule moléculaire |
C6H9NO5 |
|---|---|
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
(2S)-2-acetamido(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i2+1,4+1,5+1,6+1 |
Clé InChI |
OTCCIMWXFLJLIA-OCZMAYJFSA-N |
SMILES isomérique |
CC(=O)N[13C@@H]([13CH2][13C](=O)O)[13C](=O)O |
SMILES canonique |
CC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)










